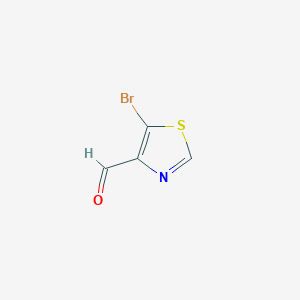
6-fluoro-8-nitroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroquinolones are a type of chemical compounds that often have pharmaceutical applications, particularly as antibacterials . They typically contain a quinolone structure with a fluorine atom attached, which can result in improved antimicrobial properties .
Synthesis Analysis
The synthesis of fluoroquinolones generally involves the manipulation of the quinolone skeleton, such as incorporating fluorine atoms at specific positions on the benzene ring . This can significantly enhance the antimicrobial properties of the compound .Molecular Structure Analysis
The molecular structure of fluoroquinolones typically includes a quinolone system with a fluorine atom attached at a specific position . The exact structure can vary depending on the specific compound and the position of the fluorine atom .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, particularly redox processes . These reactions often involve the formation of highly reactive intermediates, which can be challenging to study due to their short lifetimes .Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones can vary depending on the specific compound. For example, some fluoroquinolones are solid at room temperature and have a specific molecular weight .Wirkmechanismus
Fluoroquinolones generally work by inhibiting bacterial DNA-gyrase, which can disrupt bacterial reproduction and result in a high level of antibacterial activity . This mechanism of action is different from many other types of antibacterials, which can make fluoroquinolones effective against strains resistant to other drugs .
Safety and Hazards
Zukünftige Richtungen
The field of fluoroquinolones is continually evolving, with ongoing research into new synthetic processes, mechanisms of action, and applications . This includes the development of new fluoroquinolones with improved properties, as well as the application of advanced technologies such as 3D printing in pharmaceutical manufacturing .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-8-nitroquinolin-3-ol involves the nitration of 6-fluoroquinolin-3-ol followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitro compound.", "Starting Materials": [ "6-fluoroquinolin-3-ol", "nitric acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "8-nitro-1-naphthol" ], "Reaction": [ "Nitration of 6-fluoroquinolin-3-ol using nitric acid and sulfuric acid to yield 6-fluoro-8-nitroquinolin-3-ol", "Reduction of the nitro group in 6-fluoro-8-nitroquinolin-3-ol to an amino group using sodium hydroxide", "Diazotization of the amino group using nitrous acid generated in situ from sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with 8-nitro-1-naphthol in alkaline conditions to yield 6-fluoro-8-nitroquinolin-3-ol" ] } | |
CAS-Nummer |
1386998-10-2 |
Molekularformel |
C9H5FN2O3 |
Molekulargewicht |
208.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-](/img/structure/B6227583.png)

